4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-
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Overview
Description
AR-C155858 is a potent and selective inhibitor of monocarboxylate transporters MCT1 and MCT2. These transporters are part of the solute carrier family 16 (SLC16) and are responsible for the bidirectional proton-linked transport of short-chain monocarboxylates such as L-lactate and pyruvate across the plasma membrane of mammalian cells . AR-C155858 has been shown to bind to an intracellular site involving transmembrane helices 7-10 .
Preparation Methods
The synthesis of AR-C155858 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
AR-C155858 primarily undergoes inhibition reactions with monocarboxylate transporters MCT1 and MCT2. The compound binds to an intracellular site on these transporters, leading to the inhibition of L-lactate transport . The inhibition is time-dependent and slowly reversible, indicating that AR-C155858 likely enters the cell before binding to its target site . Common reagents used in these reactions include alpha-cyano-4-hydroxycinnamic acid, a known nonspecific inhibitor of MCTs 1, 2, and 4 .
Scientific Research Applications
AR-C155858 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, AR-C155858 has been shown to inhibit the uptake of lactic acid in Ras-transformed fibroblast cells, leading to a significant decrease in glycolysis and tumor growth suppression . Additionally, the compound has potential immunomodulatory and chemotherapeutic properties, making it a valuable tool in the study of cancer metabolism and treatment . In metabolic studies, AR-C155858 is used to probe the roles of monocarboxylate transporters in various physiological processes .
Mechanism of Action
AR-C155858 exerts its effects by binding to an intracellular site on monocarboxylate transporters MCT1 and MCT2, involving transmembrane helices 7-10 . This binding inhibits the transport of L-lactate and other short-chain monocarboxylates across the plasma membrane, leading to a decrease in glycolysis and lactic acid efflux . The inhibition is time-dependent and slowly reversible, suggesting that AR-C155858 likely enters the cell before binding to its target site .
Comparison with Similar Compounds
AR-C155858 is similar to other monocarboxylate transporter inhibitors such as AZD3965. Both compounds are potent inhibitors of MCT1 and have potential immunomodulatory and chemotherapeutic properties . AR-C155858 is unique in its ability to inhibit both MCT1 and MCT2, whereas AZD3965 primarily targets MCT1 . Other similar compounds include alpha-cyano-4-hydroxycinnamic acid, a nonspecific inhibitor of MCTs 1, 2, and 4 .
Properties
Molecular Formula |
C21H28N5O5S+ |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H28N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,17,27H,6-9H2,1-5H3,(H,22,23)/q+1 |
InChI Key |
BRKOJEOLKRWUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)CC(C)C)C)C(=O)N4CC(CO4)O |
Origin of Product |
United States |
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